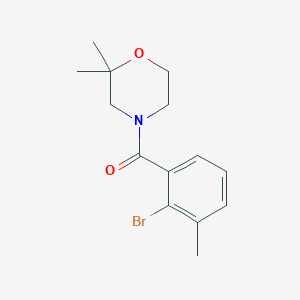
(2-Bromo-3-methylphenyl)(2,2-dimethylmorpholino)methanone
Cat. No. B8352152
M. Wt: 312.20 g/mol
InChI Key: NBAMVBQETXDSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735384B2
Procedure details


A solution of 2-bromo-3-methylbenzoic acid (344 mg, 1.6 mmol) and HATU (913 mg, 2.400 mmol) in DMF (10 mL) was stirred for 10 min at RT. 2,2-Dimethylmorpholine hydrochloride (364 mg, 2.400 mmol) and 1,1′-dimethyl triethylamine (2.23 mL, 12.80 mmol) were added and the reaction mixture was allowed to stir for 4 h at RT Ammonium chloride solution and EtOAc was added. The organic phase was separated and washed twice with brine. The organic phase was dried over MgSO4 and the solvent was removed under reduced pressure. The remaining residue was purified by flash chromatography (40-100% EtOAc/hexanes). (2-Bromo-3-methylphenyl)(2,2-dimethylmorpholino)methanone was obtained as a yellow oil.




[Compound]
Name
1,1′-dimethyl triethylamine
Quantity
2.23 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[CH3:37][C:38]1([CH3:44])[O:43][CH2:42][CH2:41][NH:40][CH2:39]1.[Cl-].[NH4+]>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:40]1[CH2:41][CH2:42][O:43][C:38]([CH3:44])([CH3:37])[CH2:39]1)=[O:6] |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
344 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1C
|
|
Name
|
|
|
Quantity
|
913 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
364 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1(CNCCO1)C
|
[Compound]
|
Name
|
1,1′-dimethyl triethylamine
|
|
Quantity
|
2.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining residue was purified by flash chromatography (40-100% EtOAc/hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1C)C(=O)N1CC(OCC1)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
